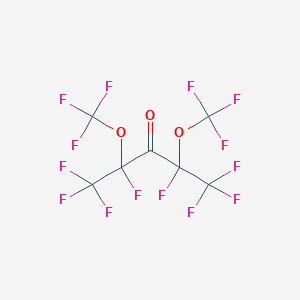
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a furan ring and a phenyl group attached to an oxadiazole ring
Métodos De Preparación
The synthesis of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives such as:
- 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the furan and phenyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
60870-49-7 |
|---|---|
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H9N3O2/c1-2-5-9(6-3-1)13-12-15-14-11(17-12)10-7-4-8-16-10/h1-8H,(H,13,15) |
Clave InChI |
BPDJCCYITGMHOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
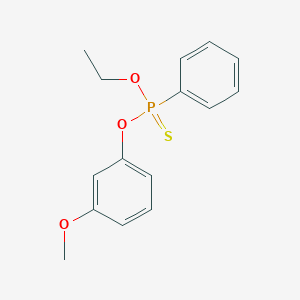
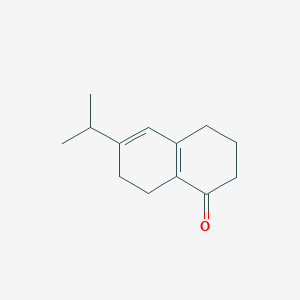
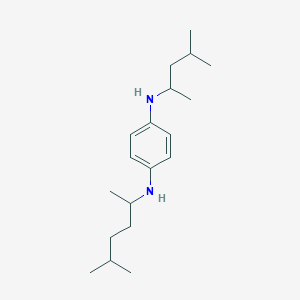
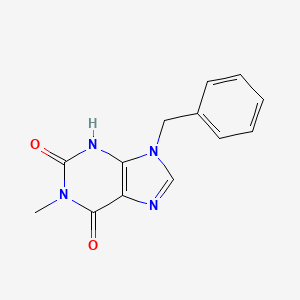
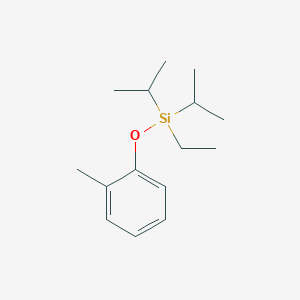
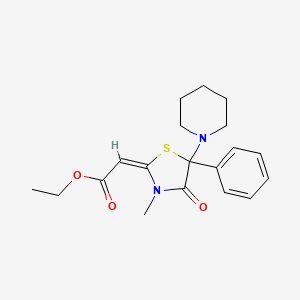
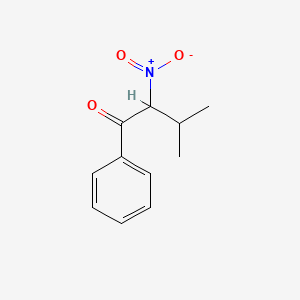
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
